2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine
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Overview
Description
2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine, also known as BRD-7389, is a chemical compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent. This compound has been synthesized using various methods and has shown promising results in several studies.
Mechanism of Action
The mechanism of action of 2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or proteins. In a study, 2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine was found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This inhibition resulted in the downregulation of several genes involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and inhibit viral replication. Furthermore, it has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine is its low toxicity profile, which makes it a suitable candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine. One potential direction is the development of this compound as a therapeutic agent for cancer. Another potential direction is the study of its anti-viral properties in more detail. Furthermore, the mechanism of action of 2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine could be further elucidated to identify potential targets for drug development. Overall, 2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine is a promising compound with potential for further development as a therapeutic agent in various diseases.
In conclusion, 2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine is a chemical compound that has shown promising results in scientific research. It has been synthesized using various methods and has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. Further research is needed to fully understand its mechanism of action and potential as a therapeutic agent.
Synthesis Methods
The synthesis of 2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine has been achieved using several methods. One of the most commonly used methods involves the reaction of 3-bromo-4-methoxyaniline with 2-chloropyridine in the presence of a palladium catalyst. This reaction results in the formation of 2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine with a yield of around 50%.
Scientific Research Applications
2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine has been extensively studied for its potential as a therapeutic agent in various diseases. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. In a study, 2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine was found to inhibit the growth of breast cancer cells and induce apoptosis. Another study showed that 2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine has anti-inflammatory effects by reducing the production of inflammatory cytokines. Furthermore, 2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine has shown antiviral activity against several viruses, including dengue virus and Zika virus.
properties
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O/c1-18-13-6-5-10(8-11(13)15)12-9-17-7-3-2-4-14(17)16-12/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJHUGZGCBSPTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=CC=CC3=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine |
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